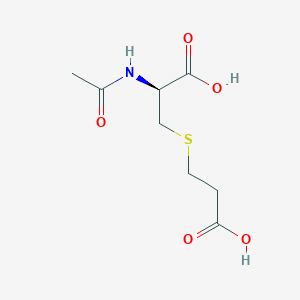

N-Acetyl-S-(2-carboxyethyl)-D-Cysteine

CAS No.:

Cat. No.: VC18001913

Molecular Formula: C8H13NO5S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO5S |

|---|---|

| Molecular Weight | 235.26 g/mol |

| IUPAC Name | (2S)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |

| Standard InChI | InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m1/s1 |

| Standard InChI Key | CLQPFBSYILTXKI-ZCFIWIBFSA-N |

| Isomeric SMILES | CC(=O)N[C@H](CSCCC(=O)O)C(=O)O |

| Canonical SMILES | CC(=O)NC(CSCCC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Acetyl-S-(2-carboxyethyl)-D-Cysteine belongs to the class of modified cysteine derivatives, distinguished by its D-configuration at the alpha-carbon. The molecule comprises:

-

A D-cysteine backbone ()

-

An acetyl group () at the amino terminus

-

A 2-carboxyethyl thioether side chain ()

The stereochemistry at the alpha-carbon differentiates it from the L-enantiomer, potentially influencing its metabolic processing and biological activity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1798904-73-0 |

| Molecular Formula | |

| Molecular Weight | 235.26 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |

| Canonical SMILES | CC(=O)NC@@HC(=O)O |

Data derived from PubChem and chemical registries .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of N-Acetyl-S-(2-carboxyethyl)-D-Cysteine typically involves:

-

Enantioselective Cysteine Preparation: Starting with D-cysteine, synthesized via enzymatic resolution or asymmetric synthesis to ensure chiral purity.

-

Acetylation: Reaction with acetic anhydride or acetyl chloride under controlled pH (7.0–8.5) to yield N-acetyl-D-cysteine.

-

Thioether Formation: Alkylation of the thiol group with 3-bromopropionic acid or acrylic acid derivatives.

Critical parameters include maintaining an inert atmosphere to prevent oxidation of the thiol group and precise temperature control (25–37°C) to minimize racemization .

Analytical Methods

-

Chiral HPLC: Essential for verifying enantiomeric purity, using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

-

LC-MS/MS: Provides sensitive quantification in biological matrices, with detection limits <1 ng/mL when using deuterated internal standards.

Comparative Analysis with L-Enantiomer and Structural Analogs

Table 2: Key Differences Between D- and L-Enantiomers

| Property | D-Enantiomer | L-Enantiomer |

|---|---|---|

| Metabolic Stability | Higher (theoretical) | Lower |

| Transport Efficiency | Reduced | High via LAT1 transporters |

| Reported Bioactivity | Limited data | Antioxidant/Nrf2 activation |

Theoretical Biological Roles and Applications

Putative Detoxification Mechanisms

As a structural analog of glutathione conjugates, N-Acetyl-S-(2-carboxyethyl)-D-Cysteine may participate in:

-

Electrophile Scavenging: The thioether group could trap reactive α,β-unsaturated carbonyl compounds (e.g., acrylamide).

-

Metal Chelation: The carboxylate and thioether moieties may coordinate divalent cations, reducing oxidative stress.

Pharmacokinetic Considerations

-

Absorption: Limited intestinal uptake due to D-configuration; parenteral administration may be necessary for therapeutic use.

-

Distribution: Predicted logP of −1.2 suggests high hydrophilicity, favoring renal excretion.

-

Metabolism: Potential sulfoxidation at the thioether group, yielding diastereomeric sulfoxides with distinct bioactivities.

Research Gaps and Future Directions

Priority Investigation Areas

-

Enantiomer-Specific Bioactivity: Comparative studies of D- vs. L-forms in cellular stress response pathways.

-

Toxicokinetic Profiling: ADME studies using radiolabeled compound in model organisms.

-

Therapeutic Potential: Evaluation in models of oxidative stress-related disorders (e.g., neurodegenerative diseases).

Methodological Challenges

-

Synthesis Scalability: Developing cost-effective routes for gram-scale production.

-

Analytical Standards: Commercial availability of certified reference materials for regulatory applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume